

The Core Mechanism of Ninerafaxstat in Cardiomyocytes: A Technical Guide

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Compound of Interest

Compound Name:	Ninerafaxstat
CAS No.:	2254741-41-6
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Introduction

Ninerafaxstat (formerly IMB-1018972) is an investigational cardiac mitotrope being developed for the treatment of cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] As a partial fatty acid oxidation (pFOX) inhibitor, **ninerafaxstat** modulates the heart's energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of **ninerafaxstat** in cardiomyocytes, supported by available preclinical and clinical data.

The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine triphosphate (ATP).[3] However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become inefficient, leading to a state of energetic deficit. This is because the oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to the oxidation of glucose. **Ninerafaxstat** is designed to shift the heart's metabolic preference from

fatty acids towards the more oxygen-efficient glucose pathway, thereby improving cardiac energetic efficiency.

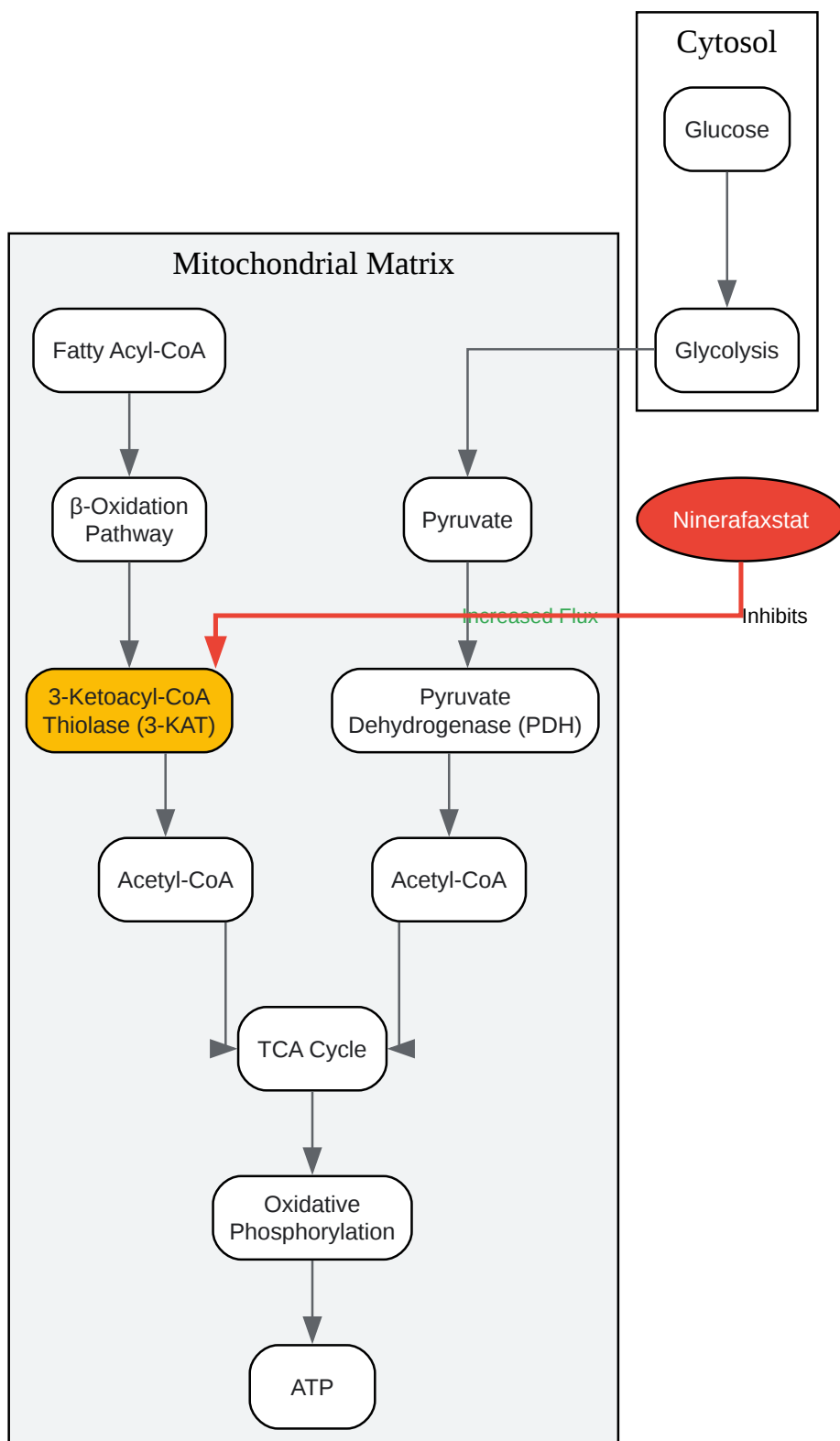
Core Mechanism of Action: Partial Inhibition of Fatty Acid Oxidation

The primary mechanism of action of **ninerafaxstat** in cardiomyocytes is the partial and competitive inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step in the beta-oxidation of long-chain fatty acids. By inhibiting 3-KAT, **ninerafaxstat** reduces the rate of fatty acid oxidation, compelling the cardiomyocyte to increase its utilization of glucose for ATP production. This metabolic shift is particularly beneficial in conditions of myocardial ischemia or increased energy demand, where oxygen supply may be limited.

Ninerafaxstat is a prodrug that is hydrolyzed to its active moiety, IMB-1028814, which is further metabolized to three active metabolites. Preclinical studies have demonstrated that all three metabolites are metabolically active.

Signaling Pathways and Metabolic Consequences

The inhibition of 3-KAT by **ninerafaxstat** initiates a cascade of metabolic changes within the cardiomyocyte, primarily impacting the balance between fatty acid and glucose oxidation.



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Figure 1: Nineraxstat's Mechanism of Action in Cardiomyocyte Metabolism.

As depicted in Figure 1, **ninerafaxstat**'s inhibition of 3-KAT leads to a decrease in the production of Acetyl-CoA from fatty acid oxidation. To compensate for this, the cardiomyocyte increases the flux of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate dehydrogenase (PDH). This results in a greater reliance on glucose oxidation for energy production, which ultimately leads to more efficient ATP synthesis in terms of oxygen consumption.

Quantitative Data from Clinical Trials

The clinical development of **ninerafaxstat** has provided valuable quantitative data on its effects on cardiac metabolism and function. The following tables summarize key findings from the Phase 2 IMPROVE-HCM and IMPROVE-DiCE trials.

IMPROVE-DiCE Trial: Effects on Cardiac Energetics and Metabolism

The IMPROVE-DiCE trial was an open-label, mechanistic Phase 2a study that evaluated the effects of **ninerafaxstat** (200mg twice daily) on cardiac energetics, metabolism, and diastolic function in patients with cardiometabolic syndromes.

Parameter	Baseline (Median [IQR])	Post-treatment (Median)	Change	p-value
Myocardial Energetics				
PCr/ATP Ratio	1.6 [1.4, 2.1]	-	+32%	<0.01
Myocardial Metabolism				
Myocardial Triglyceride Content	2.2% [1.5, 3.2]	-	-34%	0.03
PDH-flux	-	-	+45% (mean)	0.08 (trend)
Diastolic Function				
Peak Diastolic Strain Rate	0.86/s [0.82, 1.06]	-	+10%	<0.05
Peak LV Filling Rate	-	-	+11%	<0.05

Table 1: Key Metabolic and Functional Changes in the IMPROVE-DiCE Trial.

IMPROVE-HCM Trial: Effects on Exercise Capacity and Patient-Reported Outcomes

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, placebo-controlled, double-blind study that assessed the safety and efficacy of **ninerafaxstat** (200 mg twice daily) for 12 weeks in patients with symptomatic nHCM.

Parameter	Ninerafaxstat Group	Placebo Group	LS Mean Difference (95% CI)	p-value
Exercise Capacity				
Change in VE/VCO ₂ slope	-0.3	+1.6	-2.1 (-3.6 to -0.6)	0.006
Change in Peak VO ₂	-	-	-	0.90
Patient-Reported Outcomes				
Change in KCCQ-CSS (overall)	-	-	3.2 (-2.9 to 9.2)	0.30
Change in KCCQ-CSS (baseline ≤80)	-	-	9.4 (0.3 to 18.5)	0.04

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial.

Experimental Protocols

Detailed, step-by-step laboratory protocols for the specialized techniques used in the **ninerafaxstat** clinical trials are not publicly available. However, the principles of these key experimental methodologies are described below.

Measurement of Myocardial Energetics (31P-Magnetic Resonance Spectroscopy)

The ratio of phosphocreatine to ATP (PCr/ATP) is a key indicator of the energetic state of the myocardium and was a primary endpoint in the IMPROVE-DiCE trial. This ratio is measured non-invasively using 31P-Magnetic Resonance Spectroscopy (31P-MRS).



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Figure 2: Experimental Workflow for ^{31}P -MRS Measurement of PCr/ATP Ratio.

The methodology involves placing a specialized ^{31}P surface coil over the patient's chest to detect the signals from phosphorus-containing metabolites in the heart. A localized spectroscopy sequence, such as 3D image-selected in vivo spectroscopy (ISIS), is used to acquire data from a specific voxel within the myocardium. The raw signal is then processed using a Fourier transform to generate a spectrum with distinct peaks for PCr and the three phosphate groups of ATP. The areas under the PCr and γ -ATP peaks are integrated to calculate the PCr/ATP ratio.

Measurement of Pyruvate Dehydrogenase Flux (Hyperpolarized ^{13}C -MRS)

To directly assess the shift towards glucose metabolism, the IMPROVE-DiCE study utilized hyperpolarized $[1-^{13}\text{C}]$ pyruvate MRS to measure the in-vivo flux through pyruvate dehydrogenase (PDH).



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Figure 3: Experimental Workflow for Measuring PDH Flux with Hyperpolarized ^{13}C -MRS.

This advanced imaging technique involves hyperpolarizing a ^{13}C -labeled pyruvate substrate to dramatically increase its MR signal. The hyperpolarized pyruvate is then injected intravenously, and its metabolic conversion in the heart is tracked in real-time using dynamic ^{13}C -MRS. The conversion of $[1-^{13}\text{C}]$ pyruvate to $[^{13}\text{C}]$ bicarbonate is a direct measure of PDH activity. Kinetic modeling of the signal intensity changes of the pyruvate and bicarbonate peaks over time allows for the calculation of the PDH flux rate.

Conclusion

Ninerafaxstat is a novel cardiac mitotrope that acts by partially inhibiting fatty acid oxidation in cardiomyocytes through the competitive inhibition of 3-ketoacyl-CoA thiolase. This mechanism induces a metabolic shift towards more oxygen-efficient glucose oxidation, thereby improving the energetic status of the heart. Clinical data from Phase 2 trials have demonstrated that this metabolic modulation translates into improvements in cardiac energetics, diastolic function, exercise capacity, and patient-reported outcomes in individuals with cardiometabolic heart disease and non-obstructive hypertrophic cardiomyopathy. Further investigation in larger, Phase 3 trials is ongoing to fully elucidate the therapeutic potential of this targeted metabolic approach in treating heart disease.

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